molecular formula C10H10N2O6S2 B2980279 methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate CAS No. 941913-42-4

methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate

Cat. No.: B2980279
CAS No.: 941913-42-4
M. Wt: 318.32
InChI Key: DROIUUHGSGIHKB-UHFFFAOYSA-N
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Description

Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate is a chemical compound based on the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold, a structure recognized in medicinal chemistry for its potential in inhibitor discovery. While the specific biological activity of this exact ester derivative requires further investigation, the core benzothiadiazine dioxide structure has been identified as a key pharmacophore in the development of potent and selective enzyme inhibitors. Scientific literature shows that structurally related analogues act as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key therapeutic target in oncology and inflammatory diseases . Other research into this chemical scaffold has explored its application in the development of antiviral agents, particularly as inhibitors of the HIV-1 capsid (CA) protein, highlighting its versatility in targeting distinct biological pathways . The presence of the sulfonylacetate functional group in this specific compound suggests potential as a synthetic intermediate for further chemical elaboration, such as in the preparation of amide derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes to explore these and other potential biochemical applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

methyl 2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6S2/c1-18-10(13)5-19(14,15)7-2-3-8-9(4-7)20(16,17)12-6-11-8/h2-4,6H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROIUUHGSGIHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC2=C(C=C1)NC=NS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to its diverse pharmacological effects . For example, it can inhibit carbonic anhydrase, which is involved in various physiological processes .

Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazinyl-Based Analogs)

The compound shares structural similarities with sulfonylurea herbicides such as metsulfuron methyl ester and triflusulfuron methyl ester , which contain a sulfonylurea bridge linked to a triazine ring (Table 1). Key differences include:

  • Core Heterocycle : The target compound uses a benzo[e][1,2,4]thiadiazine ring, whereas sulfonylurea herbicides employ triazine rings. This difference impacts electronic properties and binding interactions with biological targets like acetolactate synthase (ALS) in plants .
  • Substituents : The benzo[e][1,2,4]thiadiazin-7-yl group may confer enhanced stability or altered solubility compared to triazinyl derivatives.

Table 1: Comparison with Sulfonylurea Herbicides

Compound Name Core Structure Key Substituents Primary Use
Metsulfuron Methyl Ester Triazine Methoxy, methyl groups Herbicide
Triflusulfuron Methyl Ester Triazine Trifluoroethoxy, dimethylamino Herbicide
Target Compound Benzo[e][1,2,4]thiadiazine Sulfonyl, methyl ester Not explicitly stated

Thiadiazine Derivatives

A closely related analog, methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate (CAS: 886957-09-1), differs by a fluoro substituent at position 7 and a thioether linkage instead of a sulfonyl group (Table 2). These modifications influence:

  • Reactivity : The sulfonyl group in the target compound may enhance electrophilicity, facilitating nucleophilic reactions.
  • Biological Activity : Thioether-containing derivatives are often explored for antimicrobial or anticancer properties, whereas sulfonyl groups are common in enzyme inhibitors .

Table 2: Comparison with Thiadiazine Analogs

Compound Name Position 7 Substituent Linkage Type Potential Applications
Target Compound None Sulfonyl Undefined
CAS 886957-09-1 Fluoro Thioether Biomedical research

Thiadiazole-Fused Derivatives

Compounds like 1,4-benzodioxine-based thiadiazole-fused-thiadiazole derivatives (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide) share fused heterocyclic systems but lack sulfonyl or ester functionalities. These are typically synthesized via condensation reactions involving thiosemicarbazide, highlighting divergent synthetic pathways compared to the target compound’s likely sulfonylation route .

Biological Activity

Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate is a compound derived from the benzo[e][1,2,4]thiadiazine class, characterized by its unique structural properties that confer various biological activities. This article provides an overview of its biological activity, including anticancer properties and enzyme inhibition mechanisms, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure features a dioxido group attached to a thiadiazine ring, which is known for its diverse pharmacological properties. The presence of the sulfonyl group further enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. Research published in PubMed indicates that derivatives of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibit selective inhibition of PI3Kδ (Phosphoinositide 3-kinase delta), which is crucial for cancer cell proliferation. The most potent analogues demonstrated IC50 values ranging from 217 to 266 nM against SU-DHL-6 cell lines, showcasing significant anticancer activity while maintaining selectivity over other PI3K isoforms .

Table 1: IC50 Values of Selected Thiadiazine Derivatives

CompoundCell LineIC50 (nM)
15aSU-DHL-6217
15bSU-DHL-6266
ControlDoxorubicinVaries

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in tumor growth. The selectivity towards PI3Kδ suggests that this compound could be a promising candidate for targeted cancer therapies.

Case Studies

Case Study: Efficacy Against Lymphoma Cells

In a controlled study examining the effects of various thiadiazine derivatives on lymphoma cell lines, this compound was noted for its significant reduction in cell viability at concentrations as low as 100 nM. This study emphasized the compound's potential as a therapeutic agent in hematological malignancies .

Case Study: Selectivity Profile

Another investigation assessed the selectivity profile of the compound against different PI3K isoforms. It was found that while it inhibited PI3Kδ effectively, it showed over 21-fold selectivity compared to PI3Kγ. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a solvent-free reductive amination approach with hydrazine hydrate (1.2 eq) in absolute ethanol under reflux for 4 hours has been effective for analogous sulfonyl-acetate derivatives. Reaction progress should be monitored via TLC (Chloroform:Methanol, 7:3). Post-reaction, quenching in ice water followed by silica gel chromatography purification yields the product .

Q. Which spectroscopic techniques are most reliable for characterizing the sulfonyl and thiadiazine moieties in this compound?

  • Methodological Answer :

  • FT-IR : Confirm sulfonyl (S=O) stretching vibrations at ~1350–1150 cm⁻¹ and thiadiazine ring vibrations.
  • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.0–8.5 ppm) and sulfonyl-linked methyl/methylene groups (δ 3.0–4.0 ppm).
  • X-ray crystallography : Resolve steric and electronic interactions in the crystal lattice, particularly for the 1,2,4-thiadiazine ring .

Q. What safety protocols are critical during the synthesis of this compound?

  • Methodological Answer :

  • Avoid ignition sources (sparks, open flames) due to flammability of organic solvents (e.g., ethanol).
  • Use fume hoods and PPE (gloves, goggles) to mitigate inhalation/contact risks.
  • Follow hazard codes P210 (heat avoidance) and P201 (pre-use instructions) as per safety guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance the understanding of this compound’s electronic structure and reactivity?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G**) can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and bond dissociation energies. For example, analyzing the electron-withdrawing sulfonyl group’s impact on the thiadiazine ring’s aromaticity can reveal reaction pathways for functionalization .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • HPLC-PDA : Assess purity and detect regioisomers.
  • Dynamic NMR : Investigate conformational changes in solution vs. solid state .

Q. How can this compound’s potential in drug delivery systems be evaluated?

  • Methodological Answer :

  • Stability studies : Test hydrolysis in simulated physiological conditions (pH 7.4 buffer, 37°C).
  • Complexation assays : Screen for interactions with cyclodextrins or liposomes using isothermal titration calorimetry (ITC).
  • In vitro release kinetics : Monitor payload (e.g., hydrazide derivatives) release via UV-Vis spectroscopy .

Q. What reaction mechanisms govern the compound’s participation in Suzuki-Miyaura cross-coupling?

  • Methodological Answer : Palladium-catalyzed coupling (e.g., Pd(PPh₃)₄, K₂CO₃) at 100°C in DMF/H₂O enables aryl boronic acid substitution at the thiadiazine ring. Mechanistic studies via ¹H NMR kinetics and DFT can identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

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